molecular formula C14H13ClN2O2 B1317918 N-(4-Aminophenyl)-2-(2-chlorophenoxy)acetamide CAS No. 953886-54-9

N-(4-Aminophenyl)-2-(2-chlorophenoxy)acetamide

Cat. No. B1317918
CAS RN: 953886-54-9
M. Wt: 276.72 g/mol
InChI Key: IWNZSNJGLVHTSU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(4-Aminophenyl)-2-(2-chlorophenoxy)acetamide (NPCA) is an organic compound with a wide range of uses in scientific research and laboratory experiments. It is a white crystalline solid with a melting point of 91-93°C and is soluble in water. NPCA is used in a variety of biochemical and physiological studies and has a number of advantages and limitations when used as a lab reagent.

Mechanism of Action

N-(4-Aminophenyl)-2-(2-chlorophenoxy)acetamide binds to a variety of receptors, including the nicotinic acetylcholine receptor. This binding causes a conformational change in the receptor, which triggers a signaling cascade that leads to the release of neurotransmitters. N-(4-Aminophenyl)-2-(2-chlorophenoxy)acetamide also binds to tyrosinase, an enzyme involved in the synthesis of melanin, and inhibits its activity.
Biochemical and Physiological Effects
The binding of N-(4-Aminophenyl)-2-(2-chlorophenoxy)acetamide to the nicotinic acetylcholine receptor can lead to a variety of biochemical and physiological effects. It can stimulate the release of neurotransmitters, such as acetylcholine, which can lead to increased muscle contraction and increased heart rate. It can also reduce inflammation and pain, as well as regulate the immune system. In addition, N-(4-Aminophenyl)-2-(2-chlorophenoxy)acetamide has been found to inhibit tyrosinase activity, which can lead to decreased melanin production and a decrease in skin pigmentation.

Advantages and Limitations for Lab Experiments

N-(4-Aminophenyl)-2-(2-chlorophenoxy)acetamide has a number of advantages when used as a reagent in lab experiments. It is relatively easy to synthesize and is relatively stable in aqueous solutions. It is also soluble in water, which makes it easy to work with. However, N-(4-Aminophenyl)-2-(2-chlorophenoxy)acetamide also has a number of limitations. It is relatively expensive, and it is not very soluble in organic solvents. In addition, it can be toxic if ingested or inhaled, so it must be handled with care.

Future Directions

N-(4-Aminophenyl)-2-(2-chlorophenoxy)acetamide has a number of potential future applications in scientific research and laboratory experiments. It could be used to study the effects of receptor-ligand interactions on a variety of physiological processes, such as inflammation, pain, and immune response. It could also be used to study the effects of tyrosinase inhibition on melanin production. In addition, N-(4-Aminophenyl)-2-(2-chlorophenoxy)acetamide could be used to study the effects of drugs on the nicotinic acetylcholine receptor and other receptors. Finally, N-(4-Aminophenyl)-2-(2-chlorophenoxy)acetamide could be used to study the effects of environmental pollutants on the nicotinic acetylcholine receptor and other receptors.

Synthesis Methods

N-(4-Aminophenyl)-2-(2-chlorophenoxy)acetamide can be synthesized with a two-step procedure. The first step involves the reaction of 4-aminophenol and 2-chlorophenol in the presence of acetic anhydride. This reaction yields N-(4-aminophenyl)-2-(2-chlorophenoxy)acetamide and acetic acid as byproducts. The second step involves the purification of the product using recrystallization from aqueous ethanol.

Scientific Research Applications

N-(4-Aminophenyl)-2-(2-chlorophenoxy)acetamide is used in a variety of scientific research applications. It is used as a reagent for the synthesis of other compounds, such as 4-chloro-2-nitrophenoxyacetic acid, and as a substrate for the enzyme acetylcholinesterase. It is also used as a substrate for the enzyme tyrosinase, which is involved in the synthesis of melanin. N-(4-Aminophenyl)-2-(2-chlorophenoxy)acetamide is also used in the study of receptor-ligand interactions, as it has been found to bind to a variety of receptors, including the nicotinic acetylcholine receptor.

properties

IUPAC Name

N-(4-aminophenyl)-2-(2-chlorophenoxy)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13ClN2O2/c15-12-3-1-2-4-13(12)19-9-14(18)17-11-7-5-10(16)6-8-11/h1-8H,9,16H2,(H,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IWNZSNJGLVHTSU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)OCC(=O)NC2=CC=C(C=C2)N)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13ClN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

276.72 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(4-Aminophenyl)-2-(2-chlorophenoxy)acetamide

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